molecular formula C10BrF21 B1679594 Perflubrodec CAS No. 307-43-7

Perflubrodec

Cat. No. B1679594
CAS RN: 307-43-7
M. Wt: 598.98 g/mol
InChI Key: JCAULFRGWRHHIG-UHFFFAOYSA-N
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Description

Perflubrodec, also known as Perfluorodecyl Bromide, is a compound with the molecular formula BrC10F21 . It has a molecular weight of 598.98 g/mol . It is a component of an artificial perfluorochemical-based oxygen carrier called Oxygent .


Molecular Structure Analysis

The IUPAC name for Perflubrodec is 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane . The InChI representation is InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 . The Canonical SMILES representation is C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F .


Physical And Chemical Properties Analysis

Perflubrodec has a molecular weight of 598.98 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 21 .

Scientific Research Applications

Oxygen Therapeutic for Surgical Patients

Perflubrodec is a component of an artificial perfluorochemical-based oxygen carrier called Oxygent™ . This product is safe, universally compatible with all blood types, and readily available . It is anticipated to play an important role in easing the increasingly frequent shortages of donor blood . These agents would also avoid several transfusion-related safety issues, and could thereby profoundly change the practice of transfusion medicine in the future .

Artificial Blood Substitute

Perflubrodec has been actively pursued in the development of 'artificial blood’ . The goal is to create a product that is safe, universally compatible with all blood types, and readily available . This could be particularly useful in emergency situations where there is a shortage of donor blood .

Avoidance of Transfusion-Related Safety Issues

The use of Perflubrodec in blood substitutes could help avoid several transfusion-related safety issues . This includes the risk of viral disease transmission and fatal hemolytic transfusion reactions due to clerical errors .

Potential Solution for Blood Shortages

Perflubrodec-based blood substitutes are anticipated to play an important role in easing the increasingly frequent shortages of donor blood . This could be particularly beneficial in emergency situations where there is a high demand for blood .

Compatibility with All Blood Types

Perflubrodec-based blood substitutes are universally compatible with all blood types . This makes them a versatile solution that can be used in a wide range of situations .

Future of Transfusion Medicine

The use of Perflubrodec in blood substitutes could profoundly change the practice of transfusion medicine in the future . By avoiding several transfusion-related safety issues and easing the increasingly frequent shortages of donor blood, Perflubrodec could revolutionize the field .

Mechanism of Action

Target of Action

Perflubrodec, also known as PERFLUORODECYL BROMIDE, is primarily used as a component of an artificial perfluorochemical-based oxygen carrier known as OXYGENT . The primary targets of Perflubrodec are the body’s oxygen transport mechanisms, where it enhances oxygen transport .

Mode of Action

Perflubrodec operates by being part of gas-filled microspheres that are injected or infused into the body . When these microspheres are exposed to ultrasound waves, they resonate and “echo” strong signals back to the ultrasound machine . The difference in density between the gas-filled bubbles and the blood around them creates an increased level of contrast visible in the resulting ultrasound image .

Biochemical Pathways

The biochemical pathways affected by Perflubrodec are primarily related to oxygen transport. As a component of an artificial oxygen carrier, Perflubrodec plays a role in enhancing the body’s oxygen transport mechanisms .

Pharmacokinetics

It is known that Perflubrodec is a component of the OXYGENT formulation, which also contains perflubron (perfluorooctyl bromide, C8F17Br) as the principal perfluorochemical and a small quantity of perflubrodec to stabilize particle size growth during storage .

Result of Action

The primary result of Perflubrodec’s action is the enhancement of oxygen transport in the body . This is achieved by increasing the contrast in ultrasound images, which may aid in the diagnosis and treatment of various medical conditions .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAULFRGWRHHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BrC10F21, C10BrF21
Record name Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184725
Record name Perflubrodec
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perflubrodec

CAS RN

307-43-7
Record name Perfluorodecyl bromide
Source CAS Common Chemistry
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Record name Perflubrodec [USAN:INN]
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Record name Perflubrodec
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromohenicosafluorodecane
Source European Chemicals Agency (ECHA)
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Record name PERFLUBRODEC
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Synthesis routes and methods

Procedure details

The protocol of Example 1 was repeated to form four additional emulsions, except that in successive emulsions, the fluorocarbon was perfluorooctyl bromide containing 1%, 2%, 5%, and 10% perfluorodecyl bromide (w/w), respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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